2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide
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Overview
Description
2-(5-aminotetrazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide is a complex organic compound that features a tetrazole ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-aminotetrazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the amination of 5-aminotetrazole.
Condensation Reaction: The pyridine moiety is introduced through a condensation reaction with pyridine-2-carbaldehyde under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(5-aminotetrazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with amine groups.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
2-(5-aminotetrazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of high-energy materials and explosives.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(5-aminotetrazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and pyridine moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-aminotetrazol-5-one: Another tetrazole derivative with high nitrogen content and energetic properties.
2,5-diaminotetrazole: Known for its high nitrogen content and use in energetic materials.
CPI-0610: A compound with a similar acetamide structure used in the treatment of myelofibrosis.
Uniqueness
2-(5-aminotetrazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide is unique due to its combination of a tetrazole ring and a pyridine moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10N8O |
---|---|
Molecular Weight |
246.23 g/mol |
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C9H10N8O/c10-9-14-15-16-17(9)6-8(18)13-12-5-7-3-1-2-4-11-7/h1-5H,6H2,(H,13,18)(H2,10,14,16)/b12-5+ |
InChI Key |
NSQHMQHHEJFXJJ-LFYBBSHMSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)CN2C(=NN=N2)N |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)CN2C(=NN=N2)N |
solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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